Etofibrate

Descripción

This compound is a fibrate produced by the combination of clofibrate ester linked to niacin. These components separate in the body slowly allowing for pharmacokinetics similar to controlled-release formulations.

This compound is an orally-available combination of clofibrate and niacin linked together by an ester bond. In the body clofibrate and niacin separate, acting as a controlled-release formulation.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

analog of clofibrate with nicotinic acid substituted on the 2-carbon of the ethyl ester group; structure; RN given refers to parent cpd

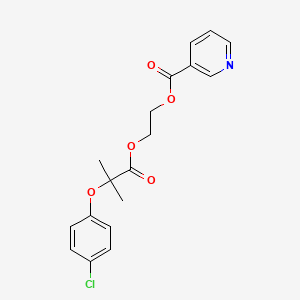

Structure

3D Structure

Propiedades

IUPAC Name |

2-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxyethyl pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO5/c1-18(2,25-15-7-5-14(19)6-8-15)17(22)24-11-10-23-16(21)13-4-3-9-20-12-13/h3-9,12H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXRVYAFBUDSLJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OCCOC(=O)C1=CN=CC=C1)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56775-91-8 (hydrochloride) | |

| Record name | Etofibrate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031637975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80185521 | |

| Record name | Etofibrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31637-97-5 | |

| Record name | Etofibrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31637-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etofibrate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031637975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etofibrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08983 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Etofibrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Etofibrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.115 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETOFIBRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23TF67G79M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Etofibrate's Engagement with PPAR-alpha: A Deep Dive into its Molecular Mechanism of Action

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Etofibrate, a second-generation fibrate, exerts its lipid-lowering effects primarily through the activation of the peroxisome proliferator-activated receptor alpha (PPAR-alpha). This nuclear receptor plays a pivotal role in the regulation of genes involved in lipid and glucose metabolism. This technical guide elucidates the intricate molecular mechanism of this compound's action on PPAR-alpha, providing a comprehensive overview of its metabolic journey, interaction with the receptor, and the subsequent cascade of genomic and physiological effects. The guide consolidates quantitative data on its efficacy, details key experimental methodologies for its study, and presents visual representations of the involved signaling pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction: The Role of this compound in Lipid Management

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular disease. Fibrates are a class of drugs that have been a cornerstone in the management of dyslipidemia for decades. This compound is a unique compound that is a diester of clofibric acid and nicotinic acid[1][2]. In the body, it undergoes hydrolysis, releasing its two active components, with clofibric acid being the primary mediator of its effects on lipid metabolism through the activation of PPAR-alpha[1][2].

The Molecular Journey: From this compound to PPAR-alpha Activation

This compound itself is a prodrug. Following oral administration, it is absorbed and rapidly hydrolyzed by esterases in the plasma and tissues into its active metabolites: clofibric acid and nicotinic acid[1]. Clofibric acid is the specific ligand that binds to and activates PPAR-alpha.

The PPAR-alpha Receptor: A Master Regulator of Lipid Homeostasis

PPAR-alpha is a ligand-activated transcription factor and a member of the nuclear hormone receptor superfamily. It is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, and skeletal muscle. PPAR-alpha forms a heterodimer with the retinoid X receptor (RXR), and this complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding initiates a cascade of events leading to changes in gene expression.

Quantitative Analysis of this compound's Efficacy

The activation of PPAR-alpha by clofibric acid leads to clinically significant improvements in the lipid profile. The following tables summarize the quantitative data on the activation of PPAR-alpha and the resulting changes in lipid levels observed in clinical studies.

| Parameter | Value | Species/System | Reference |

| EC50 for PPAR-alpha Activation (Clofibrate) | 50 µM | Murine | |

| EC50 for PPAR-alpha Activation (Clofibrate) | 55 µM | Human | |

| EC50 for PPAR-alpha Activation (Fenofibric Acid) | 9.47 µM | Human | |

| EC50 for PPAR-alpha Activation (Bezafibrate) | 30.4 µM | Human | |

| Table 1: In Vitro Activation of PPAR-alpha by Fibrates. This table provides the half-maximal effective concentration (EC50) for the activation of PPAR-alpha by clofibrate and other fibrates. |

| Lipid Parameter | Dosage | Treatment Duration | Percentage Change | Reference |

| Total Cholesterol | 500 mg/day | 8 weeks | -19.88% | |

| Triglycerides | 500 mg/day | 8 weeks | -29.59% | |

| LDL Cholesterol | 500 mg/day | 8 weeks | -14.89% | |

| VLDL Cholesterol | 500 mg/day | 8 weeks | -14.54% | |

| HDL Cholesterol | 500 mg/day | 8 weeks | +18.14% | |

| Total Cholesterol | 1.0 g/day | Not Specified | -14% | |

| Triglycerides | 1.0 g/day | Not Specified | -32% | |

| HDL Cholesterol Mass | 1.0 g/day | Not Specified | +29% | |

| Table 2: Clinical Efficacy of this compound on Plasma Lipid Profiles. This table summarizes the percentage changes in various lipid parameters following treatment with this compound in hyperlipidemic patients. |

Downstream Effects: Gene Expression and Metabolic Consequences

The binding of clofibric acid to PPAR-alpha induces a conformational change in the receptor, leading to the recruitment of co-activator proteins and the initiation of transcription of target genes. These genes are primarily involved in fatty acid uptake, transport, and catabolism.

Key PPAR-alpha target genes upregulated by fibrates include:

-

Acyl-CoA Oxidase 1 (ACOX1): The first and rate-limiting enzyme of the peroxisomal beta-oxidation pathway.

-

Carnitine Palmitoyltransferase 1A (CPT1A): Essential for the transport of long-chain fatty acids into the mitochondria for beta-oxidation.

-

Lipoprotein Lipase (LPL): An enzyme that hydrolyzes triglycerides in lipoproteins, such as those found in chylomicrons and very-low-density lipoproteins (VLDL).

The upregulation of these and other genes leads to:

-

Increased Fatty Acid Oxidation: Enhanced breakdown of fatty acids in the liver and muscle, reducing their availability for triglyceride synthesis.

-

Reduced Triglyceride Levels: Increased clearance of triglyceride-rich lipoproteins from the circulation.

-

Increased HDL Cholesterol: Fibrates have been shown to increase the production of apolipoproteins A-I and A-II, the major protein components of HDL.

-

Decreased LDL Cholesterol: The reduction in VLDL, a precursor to LDL, contributes to lower LDL levels.

Signaling Pathway and Experimental Workflow Visualizations

To further illustrate the mechanism of action and the methodologies used to study it, the following diagrams are provided.

References

Etofibrate's In Vivo Impact on Lipoprotein Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo effects of etofibrate on lipoprotein metabolism. This compound, a second-generation fibrate, exerts its lipid-modifying effects primarily through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), a key regulator of lipid homeostasis. This document synthesizes quantitative data from clinical studies, details the experimental protocols used in pivotal research, and illustrates the underlying molecular pathways.

Core Mechanism of Action: PPAR-α Activation

This compound's primary mechanism of action is the activation of PPAR-α, a nuclear receptor that plays a central role in the regulation of genes involved in lipid and glucose metabolism.[1] This activation leads to a cascade of downstream effects that collectively improve the lipoprotein profile.

Quantitative Effects on Lipoprotein Profile

Clinical studies have consistently demonstrated this compound's efficacy in modulating plasma lipoprotein levels. The following tables summarize the quantitative data from key in vivo studies.

Table 1: Effect of this compound on Plasma Lipids and Lipoproteins in Hypercholesterolemic Individuals

| Parameter | Dosage | Duration | Mean Change | p-value | Reference |

| Plasma Triglycerides | 1.0 g/day | - | -32% | < 0.005 | [2] |

| Plasma Cholesterol | 1.0 g/day | - | -14% | < 0.005 | [2] |

| HDL-Cholesterol Mass | 1.0 g/day | - | +29% | - | [2] |

Table 2: Effect of this compound on Lipoprotein Profile in Patients with Primary Hyperlipidemia

| Parameter | Dosage | Duration | Mean Change | Reference |

| Total Cholesterol | 500 mg/day | 8 weeks | -19.88% | [3] |

| Triglycerides | 500 mg/day | 8 weeks | -29.59% | |

| LDL-Cholesterol | 500 mg/day | 8 weeks | -14.89% | |

| VLDL-Cholesterol | 500 mg/day | 8 weeks | -14.54% | |

| HDL-Cholesterol | 500 mg/day | 8 weeks | +18.14% |

Table 3: Effect of this compound on Chylomicron Metabolism in Patients with Coronary Artery Disease

| Parameter | Dosage | Duration | Mean Change | Reference |

| Post-heparin Lipolytic Activity | 1 g/day | 1 month | +62% | |

| 3H-triglyceride Fractional Clearance Rate | 1 g/day | 1 month | +100% | |

| 14C-cholesterol Ester Fractional Clearance Rate | 1 g/day | 1 month | +260% |

Key In Vivo Effects and Signaling Pathways

This compound's influence on lipoprotein metabolism is multifaceted, impacting very-low-density lipoprotein (VLDL), low-density lipoprotein (LDL), and high-density lipoprotein (HDL) pathways.

VLDL and Triglyceride Metabolism

This compound significantly reduces plasma triglyceride levels by enhancing the catabolism of triglyceride-rich lipoproteins. This is primarily achieved through the PPAR-α-mediated induction of lipoprotein lipase (LPL), the key enzyme responsible for hydrolyzing triglycerides in VLDL and chylomicrons.

LDL Metabolism

This compound lowers LDL cholesterol by increasing its catabolism. Studies have shown that treatment with this compound leads to a 14% increase in the catabolism of LDL, primarily through a 64% activation of the LDL receptor pathway. This enhanced clearance of LDL from the circulation contributes significantly to its cholesterol-lowering effect.

HDL Metabolism and Reverse Cholesterol Transport

This compound has a favorable effect on HDL cholesterol, increasing its levels in the plasma. This is partly due to the PPAR-α-mediated increase in the production of apolipoproteins A-I and A-II, the major protein components of HDL. Enhanced HDL levels are associated with improved reverse cholesterol transport, the process of transporting excess cholesterol from peripheral tissues back to the liver for excretion.

Detailed Experimental Protocols

This section provides an overview of the methodologies employed in key in vivo studies investigating the effects of this compound.

Study of this compound on Chylomicron-like Emulsion Metabolism

This study utilized a randomized, crossover, double-blind, placebo-controlled design.

-

Subjects: 12 patients with coronary artery disease.

-

Treatment: 1 g/day of this compound or placebo for 1 month, with a 1-month washout period.

-

Methodology:

-

Preparation of Chylomicron-like Emulsion: A lipid emulsion was prepared to mimic the composition of natural chylomicrons. This emulsion was doubly labeled with 14C-cholesteryl oleate and 3H-triolein to trace the fate of both the cholesterol and triglyceride components.

-

Intravenous Injection: Patients received an intravenous injection of the radiolabeled chylomicron-like emulsion at baseline and after the treatment period.

-

Blood Sampling: Blood samples were collected at timed intervals to determine the plasma kinetics of the radiolabeled lipids.

-

Lipoprotein Analysis: Plasma lipids (total cholesterol and triglycerides) were measured.

-

Post-heparin Lipolytic Activity: This was measured to assess the activity of lipoprotein lipase.

-

Fractional Clearance Rate Calculation: The rates at which the 3H-triglyceride and 14C-cholesterol ester were cleared from the plasma were calculated to assess chylomicron lipolysis and remnant removal, respectively.

-

Study of this compound on Low-Density Lipoprotein Metabolism

This study investigated the effect of a single daily dose of this compound on plasma lipids and LDL metabolism in hypercholesterolemic individuals.

-

Subjects: Eleven hypercholesterolemic individuals.

-

Treatment: 1.0 g/day of this compound.

-

Methodology:

-

Lipoprotein Separation: Very-low-density (VLDL), low-density (LDL), and high-density (HDL) lipoproteins were separated from plasma by analytical ultracentrifugation.

-

LDL Metabolism Analysis: The metabolism of LDL was followed before and during the treatment period to determine the effects on its synthesis and catabolism.

-

LDL Receptor Pathway Activation: The study assessed the clearance of LDL through the receptor-dependent pathway to understand the mechanism of increased catabolism.

-

Conclusion

This compound effectively modulates lipoprotein metabolism in vivo, leading to a more favorable lipid profile. Its primary mechanism of action through PPAR-α activation results in reduced triglycerides and LDL cholesterol, and increased HDL cholesterol. The detailed experimental protocols outlined in this guide provide a framework for understanding the research that underpins our knowledge of this compound's effects and can serve as a valuable resource for scientists and researchers in the field of lipidology and drug development.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Influence of this compound on low density lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Evaluation of efficacy and safety of this compound in primary hyperlipidemia. A multicenter study] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis and Structure of Etofibrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etofibrate is a lipid-lowering agent that is a diester conjugate of clofibric acid and nicotinic acid with ethylene glycol.[1] This unique structure allows for the gradual release of its two active components.[1] This technical guide provides a comprehensive overview of the chemical synthesis, structure, and characterization of this compound, along with its primary mechanism of action. Detailed experimental protocols, quantitative data, and visual diagrams are presented to support researchers and professionals in the fields of medicinal chemistry and drug development.

Chemical Structure and Identification

This compound is chemically known as 2-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxyethyl pyridine-3-carboxylate.[2] It is a synthetic molecule combining the structural features of a fibrate (clofibric acid moiety) and niacin (nicotinic acid moiety) through an ethylene glycol linker.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxyethyl pyridine-3-carboxylate |

| Molecular Formula | C₁₈H₁₈ClNO₅ |

| Molecular Weight | 363.79 g/mol |

| CAS Number | 31637-97-5 |

| SMILES | CC(C)(C(=O)OCCOC(=O)C1=CN=CC=C1)OC2=CC=C(C=C2)Cl |

| InChI Key | XXRVYAFBUDSLJX-UHFFFAOYSA-N |

Chemical Synthesis

The synthesis of this compound involves a two-step process, beginning with the formation of an intermediate, 2-hydroxyethyl nicotinate, followed by its esterification with clofibric acid.

Synthesis Pathway

The overall synthetic route can be visualized as follows:

Caption: Synthesis pathway of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Hydroxyethyl Nicotinate

-

Materials: Nicotinic acid, ethylene glycol, p-toluenesulfonic acid (catalyst), toluene.

-

Procedure: A mixture of nicotinic acid (1 equivalent), an excess of ethylene glycol (e.g., 5-10 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed using a Dean-Stark apparatus to remove the water formed during the reaction. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the excess toluene is removed under reduced pressure. The crude product is then purified, for example, by column chromatography, to yield 2-hydroxyethyl nicotinate.

Step 2: Synthesis of this compound

-

Materials: 2-Hydroxyethyl nicotinate, clofibric acid (2-(4-chlorophenoxy)-2-methylpropionic acid), dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), dichloromethane (solvent).

-

Procedure: To a solution of 2-hydroxyethyl nicotinate (1 equivalent), clofibric acid (1 equivalent), and a catalytic amount of DMAP in anhydrous dichloromethane at 0°C, a solution of DCC (1.1 equivalents) in dichloromethane is added dropwise. The reaction mixture is stirred at 0°C for 30 minutes and then at room temperature overnight. The precipitated dicyclohexylurea (DCU) is removed by filtration. The filtrate is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude this compound is purified by recrystallization or column chromatography.

Physicochemical and Spectroscopic Data

The identity and purity of synthesized this compound are confirmed through various analytical techniques.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 146.26 °C | [3] |

| Boiling Point | 486.8 °C at 760 mmHg | |

| Appearance | White to Off-White Solid | |

| Solubility | Soluble in Chloroform (Slightly), Methanol (Slightly) |

Table 3: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Expected signals for aromatic protons of the nicotinoyl and chlorophenoxy groups, methylene protons of the ethylene glycol linker, and methyl protons of the isobutyrate moiety. |

| ¹³C NMR | Expected signals for carbonyl carbons of the ester groups, aromatic carbons, carbons of the ethylene glycol linker, and methyl and quaternary carbons of the isobutyrate group. |

| FT-IR (cm⁻¹) | Characteristic strong C=O stretching vibrations for the two ester groups (around 1720-1750 cm⁻¹), C-O stretching bands, and aromatic C-H and C=C stretching vibrations. |

| Mass Spec. | Molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns resulting from the cleavage of the ester linkages. |

Mechanism of Action: PPAR-α Agonism

This compound exerts its lipid-lowering effects primarily through the activation of the peroxisome proliferator-activated receptor alpha (PPAR-α), a nuclear receptor that regulates the transcription of genes involved in lipid metabolism.

Caption: Mechanism of action of this compound via PPAR-α activation.

Upon entering the hepatocyte, this compound is hydrolyzed to its active metabolites, clofibric acid and nicotinic acid. Clofibric acid acts as a ligand for PPAR-α. This activation leads to the heterodimerization of PPAR-α with the retinoid X receptor (RXR). The resulting complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding modulates gene expression, leading to:

-

Increased synthesis of lipoprotein lipase (LPL): Enhances the clearance of triglyceride-rich lipoproteins.

-

Increased expression of apolipoproteins A-I and A-II: Promotes the formation of high-density lipoprotein (HDL).

-

Increased fatty acid uptake and β-oxidation: Reduces the availability of fatty acids for triglyceride synthesis.

-

Decreased production of apolipoprotein C-III: An inhibitor of LPL, further promoting triglyceride catabolism.

Collectively, these effects result in a reduction of plasma triglycerides and an increase in HDL cholesterol levels.

Conclusion

This technical guide has provided a detailed overview of the chemical synthesis and structure of this compound. The presented synthetic pathway and experimental protocols offer a practical framework for its laboratory-scale preparation. The tabulated physicochemical and spectroscopic data are essential for the analytical characterization of the molecule. Furthermore, the elucidation of its mechanism of action through PPAR-α agonism provides a clear understanding of its therapeutic effects on lipid metabolism. This comprehensive information serves as a valuable resource for scientists and researchers engaged in the study and development of lipid-lowering therapeutic agents.

References

Etofibrate's Role in Reducing Plasma Triglycerides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etofibrate, a second-generation fibric acid derivative, is a lipid-lowering agent with a significant impact on plasma triglyceride levels. This technical guide provides an in-depth overview of the core mechanisms by which this compound exerts its triglyceride-lowering effects. The primary mechanism of action involves the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of genes involved in lipid metabolism. Activation of PPARα by this compound leads to a cascade of events, including increased catabolism of triglyceride-rich lipoproteins and reduced hepatic production of Very-Low-Density Lipoprotein (VLDL). This guide will detail the signaling pathways, present quantitative data from clinical studies, and provide comprehensive experimental protocols relevant to the study of this compound and other fibrates.

Introduction

Hypertriglyceridemia is a prevalent lipid abnormality and a significant risk factor for cardiovascular disease and pancreatitis. This compound, a compound formed by the esterification of clofibric acid with ethylene glycol, is an effective therapeutic agent for managing dyslipidemia, particularly in patients with elevated plasma triglycerides.[1] Its multifaceted mechanism of action, primarily centered around the activation of PPARα, makes it a subject of interest for researchers and drug development professionals.[2] This guide aims to provide a detailed technical understanding of this compound's role in triglyceride metabolism.

Mechanism of Action: The Central Role of PPARα

This compound's primary mechanism for reducing plasma triglycerides is through its action as a potent agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[2] PPARα is a ligand-activated transcription factor that, upon binding with a fibrate, heterodimerizes with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their expression.[3]

The key downstream effects of PPARα activation by this compound that contribute to triglyceride reduction are:

-

Increased Lipoprotein Lipase (LPL) Activity: PPARα activation upregulates the expression of the LPL gene.[3] LPL is a crucial enzyme that hydrolyzes triglycerides within circulating chylomicrons and VLDL particles, releasing free fatty acids for uptake by tissues. This compound also downregulates the expression of Apolipoprotein C-III (ApoC-III), a known inhibitor of LPL activity. This dual effect significantly enhances the clearance of triglyceride-rich lipoproteins from the plasma.

-

Enhanced Fatty Acid Oxidation: PPARα activation stimulates the expression of genes involved in mitochondrial and peroxisomal fatty acid β-oxidation. This increases the catabolism of fatty acids in the liver, reducing their availability for triglyceride synthesis.

-

Reduced Hepatic VLDL Production: By increasing fatty acid oxidation and reducing the synthesis of triglycerides, this compound decreases the assembly and secretion of VLDL particles from the liver. VLDL is the primary carrier of endogenous triglycerides in the bloodstream.

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound in reducing plasma triglycerides.

Quantitative Data on Triglyceride Reduction

Clinical studies have consistently demonstrated the efficacy of this compound and other fibrates in lowering plasma triglyceride levels. The following tables summarize the quantitative data from selected studies.

| Study | Drug | Dosage | Duration | Baseline Triglycerides (mmol/L) | % Reduction in Triglycerides | Reference |

| Multicenter Study | This compound | 500 mg/day | 8 weeks | Not specified | 29.59% | |

| Real-world study | Fenofibrate | 135-160 mg/day | Median 4 months | 2.3 ± 0.7 | Median -60% | |

| Routine Treatment Study | Fenofibrate | Not specified | 6 months | 3.6 ± 1.5 | 50.1% | |

| FIELD Study | Fenofibrate | 200 mg/day | 5 years | >2.3 (in high-risk subgroup) | Not specified directly, but significant risk reduction | |

| General Fibrate Efficacy | Fibrates | Varies | Varies | Elevated | 25-50% |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanisms of action of fibrates like this compound.

Lipoprotein Lipase (LPL) Activity Assay (Fluorometric)

This protocol describes a method to measure LPL activity in plasma or serum samples.

Objective: To quantify the enzymatic activity of LPL.

Principle: A fluorogenic triglyceride analog is used as a substrate. Upon hydrolysis by LPL, a fluorescent product is released, and the increase in fluorescence is proportional to LPL activity.

Materials:

-

Fluorometric LPL activity assay kit (e.g., from Sigma-Aldrich, Kamiya Biomedical)

-

96-well black microplate

-

Microplate reader with fluorescence detection (Ex/Em = 482/515 nm)

-

Plasma or serum samples (post-heparin for maximal activity)

-

LPL standard

-

Assay buffer

-

Substrate solution

-

Stop solution (if required by the kit)

Procedure:

-

Sample Preparation:

-

To measure maximal LPL activity, inject the experimental animal (e.g., mouse) with heparin (0.2 Units/gram body weight) via the tail vein.

-

Collect blood 10 minutes post-injection.

-

Centrifuge at 3,000 x g for 15 minutes at 4°C to separate plasma.

-

Dilute plasma/serum samples with assay buffer as recommended by the kit manufacturer (e.g., 1:50 to 1:200).

-

-

Standard Curve Preparation:

-

Prepare a series of LPL standard dilutions in assay buffer according to the kit instructions.

-

-

Assay Reaction:

-

Add diluted standards and samples to the wells of the 96-well plate.

-

Prepare a reaction mix containing the fluorogenic substrate.

-

Add the reaction mix to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

-

-

Measurement:

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

If performing a kinetic assay, take readings at multiple time points.

-

-

Calculation:

-

Subtract the blank reading from all measurements.

-

Generate a standard curve by plotting fluorescence intensity versus LPL concentration.

-

Determine the LPL activity in the samples from the standard curve.

-

Experimental Workflow: LPL Activity Assay

Caption: Workflow for a fluorometric lipoprotein lipase (LPL) activity assay.

Measurement of Hepatic VLDL Secretion

This protocol describes an in vivo method to measure the secretion rate of VLDL from the liver.

Objective: To quantify the rate of hepatic VLDL particle secretion into the circulation.

Principle: Poloxamer 407 (P-407), a non-ionic surfactant, is injected into the animal. P-407 inhibits LPL-mediated clearance of VLDL, causing newly secreted VLDL particles to accumulate in the plasma. The rate of triglyceride accumulation over time reflects the hepatic VLDL secretion rate.

Materials:

-

Experimental animals (e.g., mice)

-

Poloxamer 407 (P-407) solution (10% w/v in saline)

-

Anesthetic (e.g., isoflurane)

-

Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)

-

Triglyceride quantification kit

-

Apolipoprotein B (ApoB) ELISA kit

Procedure:

-

Animal Preparation:

-

Fast mice for 4 hours prior to the experiment.

-

-

Baseline Blood Collection:

-

Anesthetize the mouse.

-

Collect a baseline blood sample (~50 µL) from the retro-orbital sinus or tail vein.

-

-

P-407 Injection:

-

Administer P-407 via intraperitoneal injection at a dose of 1 g/kg body weight.

-

-

Time-course Blood Collection:

-

Collect blood samples at several time points after P-407 injection (e.g., 1, 2, and 5 hours).

-

-

Sample Analysis:

-

Measure the triglyceride concentration in the plasma samples using an enzymatic quantification kit.

-

Measure the ApoB concentration using an ELISA kit as a surrogate for VLDL particle number.

-

-

Calculation:

-

Plot the plasma triglyceride concentration against time.

-

The slope of the linear portion of the curve represents the VLDL-triglyceride secretion rate.

-

Fatty Acid Oxidation Assay

This protocol measures the rate of fatty acid oxidation in isolated hepatocytes.

Objective: To quantify the catabolism of fatty acids via β-oxidation.

Principle: Hepatocytes are incubated with radiolabeled fatty acids (e.g., [1-¹⁴C]palmitic acid). The rate of fatty acid oxidation is determined by measuring the production of radiolabeled CO₂ and acid-soluble metabolites.

Materials:

-

Isolated primary hepatocytes

-

[1-¹⁴C]palmitic acid

-

Bovine serum albumin (BSA)

-

Scintillation vials and fluid

-

Scintillation counter

-

Incubation medium

Procedure:

-

Substrate Preparation:

-

Prepare a solution of [1-¹⁴C]palmitic acid complexed with BSA.

-

-

Cell Incubation:

-

Incubate isolated hepatocytes with the radiolabeled substrate in a shaking water bath at 37°C.

-

-

Trapping of ¹⁴CO₂:

-

The incubation is performed in a sealed system where any produced ¹⁴CO₂ is trapped in a separate well containing a CO₂ trapping agent (e.g., NaOH).

-

-

Measurement of Radioactivity:

-

After incubation, the amount of radioactivity in the CO₂ trap is measured by scintillation counting.

-

The radioactivity in the acid-soluble fraction of the incubation medium (representing incomplete oxidation products) is also measured.

-

-

Calculation:

-

The rate of fatty acid oxidation is calculated based on the amount of radiolabeled products formed per unit of time and cellular protein.

-

Northern Blot Analysis for PPAR Target Gene Expression

This protocol describes a method to analyze the expression levels of specific mRNA transcripts, such as those for LPL and genes involved in fatty acid oxidation.

Objective: To determine the relative abundance of specific mRNA molecules in a sample.

Principle: Total RNA is extracted from cells or tissues, separated by size using denaturing agarose gel electrophoresis, and then transferred to a solid membrane. A labeled nucleic acid probe complementary to the target mRNA is hybridized to the membrane, and the signal is detected.

Materials:

-

Total RNA samples

-

Denaturing agarose gel electrophoresis system

-

Nylon membrane

-

UV crosslinker

-

Hybridization oven and bottles

-

Labeled probe (e.g., ³²P-labeled cDNA) for the gene of interest (e.g., LPL)

-

Hybridization buffer

-

Wash buffers

-

Phosphor screen and imaging system

Procedure:

-

RNA Electrophoresis:

-

Separate total RNA samples on a denaturing formaldehyde-agarose gel.

-

-

Transfer:

-

Transfer the separated RNA from the gel to a nylon membrane via capillary or vacuum blotting.

-

-

Immobilization:

-

Crosslink the RNA to the membrane using UV irradiation.

-

-

Hybridization:

-

Pre-hybridize the membrane to block non-specific binding sites.

-

Hybridize the membrane with a radiolabeled probe specific for the target mRNA overnight at an appropriate temperature (e.g., 68°C).

-

-

Washing:

-

Wash the membrane under stringent conditions to remove non-specifically bound probe.

-

-

Detection:

-

Expose the membrane to a phosphor screen.

-

Scan the screen to visualize and quantify the signal from the hybridized probe. The intensity of the band corresponds to the abundance of the target mRNA.

-

Conclusion

This compound effectively reduces plasma triglyceride levels primarily through the activation of PPARα. This leads to a coordinated series of events including increased LPL-mediated catabolism of triglyceride-rich lipoproteins, enhanced hepatic fatty acid oxidation, and decreased VLDL production. The experimental protocols detailed in this guide provide a framework for researchers to investigate these mechanisms further and to evaluate the efficacy of novel lipid-lowering therapies. A thorough understanding of the molecular pathways and the availability of robust experimental models are crucial for the continued development of drugs targeting hypertriglyceridemia.

References

The Pharmacokinetics and Metabolic Pathways of Etofibrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etofibrate is a lipid-lowering agent belonging to the fibrate class of drugs. It is a prodrug synthesized by the esterification of clofibric acid with ethylene glycol, which is then further esterified with nicotinic acid. Following oral administration, this compound undergoes extensive first-pass metabolism, primarily through hydrolysis, to release its pharmacologically active metabolite, clofibric acid, and nicotinic acid.[1] Clofibric acid is responsible for the drug's therapeutic effects on lipid metabolism, primarily mediated through the activation of peroxisome proliferator-activated receptor alpha (PPARα).[2] This guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and metabolic pathways of this compound, with a focus on its absorption, distribution, metabolism, and excretion (ADME). Detailed experimental protocols for the analysis of this compound and its metabolites are also presented, alongside visualizations of its metabolic fate.

Pharmacokinetics

Absorption

This compound is administered orally.[4] Due to its nature as an ester prodrug, it is designed to be absorbed from the gastrointestinal tract. Factors that enhance the absorption of other poorly water-soluble fibrates, such as administration with food, may also apply to this compound.

Distribution

Information regarding the volume of distribution and plasma protein binding of this compound itself is not available.[3] The active metabolite, clofibric acid, is known to be highly bound to plasma proteins, which would limit its volume of distribution.

Metabolism

The metabolism of this compound is central to its pharmacological activity and proceeds in two main stages: the initial hydrolysis of the parent drug and the subsequent metabolism of its primary active metabolite, clofibric acid.

This compound is rapidly and extensively hydrolyzed in the body to yield clofibric acid and nicotinic acid. This bioactivation is catalyzed by esterases present in the plasma, red blood cells, and tissues, particularly the liver. Studies on the structurally similar fibrate, fenofibrate, have demonstrated that human carboxylesterase 1A (hCES1A) plays a predominant role in the hydrolysis of the ester bond. It is highly probable that hCES1A is also the key enzyme responsible for the hydrolysis of this compound.

Once formed, clofibric acid undergoes further metabolism. While comprehensive human in vivo data on the complete metabolic profile of clofibric acid derived from this compound is limited, studies on clofibric acid itself have identified several metabolic pathways. The primary routes of metabolism include conjugation and oxidation.

-

Glucuronidation: Clofibric acid can be conjugated with glucuronic acid to form clofibryl glucuronide, which is a major urinary metabolite.

-

Oxidative Metabolism: Environmental biodegradation and animal studies have identified several oxidative metabolites of clofibric acid, including 4-chlorophenol, α-hydroxyisobutyric acid, and lactic acid. The formation of 4-chlorophenol is of toxicological interest; however, its significance as a human metabolite of this compound has not been definitively established. Studies in zebrafish have also shown the formation of sulfate, taurine, and carnitine conjugates of clofibric acid.

The following diagram illustrates the proposed metabolic pathway of this compound.

References

Etofibrate's Anti-Inflammatory Properties in Vascular Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular inflammation is a critical underlying process in the initiation and progression of atherosclerosis and other cardiovascular diseases. This process involves the activation of vascular endothelial and smooth muscle cells, leading to the expression of pro-inflammatory cytokines and adhesion molecules, and the subsequent recruitment of leukocytes. Etofibrate, a fibric acid derivative, is primarily known for its lipid-lowering effects. However, like other fibrates, its mechanism of action through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPAR-α) suggests potent anti-inflammatory properties within the vascular wall. This technical guide provides an in-depth overview of the anti-inflammatory effects of fibrates, using data from the closely related compound Fenofibrate to illustrate the likely mechanisms of this compound in vascular cells, due to a lack of specific published data on this compound itself.

Core Mechanism of Action: PPAR-α Activation

This compound is a second-generation fibrate that acts as an agonist for PPAR-α, a nuclear receptor that functions as a ligand-activated transcription factor. The activation of PPAR-α is central to the anti-inflammatory effects of fibrates in vascular cells. This activation leads to the modulation of genes involved in both lipid metabolism and inflammatory responses, thereby reducing cardiovascular risk beyond simple lipid lowering.

Data Presentation: Quantitative Effects of Fibrates on Inflammatory Markers in Vascular Cells

Disclaimer: The following quantitative data is derived from studies on Fenofibrate, a compound structurally and mechanistically similar to this compound. This data is presented to exemplify the expected anti-inflammatory effects of this compound, though direct quantitative effects may vary.

| Inflammatory Marker | Cell Type | Stimulus | Fibrate Concentration | Observed Effect | Reference |

| Monocyte Adhesion | Human Aortic Endothelial Cells (HAECs) | TNF-α | Fenofibrate (concentration not specified) | 31% inhibition of PBMC adhesion | [1][2] |

| VCAM-1 Expression | Human Aortic Endothelial Cells (HAECs) | Sera from CHF patients | Fenofibrate | Inhibition of increased expression | [1][2] |

| ICAM-1 Expression | Human Aortic Endothelial Cells (HAECs) | Sera from CHF patients | Fenofibrate | Inhibition of increased expression | [1] |

| VCAM-1 mRNA Expression | Human Endothelial Cells | TNF-α | Fenofibrate | Time and concentration-dependent decrease | |

| VCAM-1 Expression | Aortic Endothelia (in vivo, hyperlipidemic rats) | High-fat diet | Fenofibrate (40 mg/kg/day) | Decreased expression |

Signaling Pathways

The anti-inflammatory effects of this compound in vascular cells are primarily mediated through the PPAR-α-dependent inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines and adhesion molecules.

This compound's Modulation of the NF-κB Pathway in Endothelial Cells

Caption: this compound activates PPAR-α, which inhibits NF-κB-mediated pro-inflammatory gene expression.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are generalized protocols for key experiments used to assess the anti-inflammatory properties of fibrates in vascular cells.

Cell Culture of Human Aortic Endothelial Cells (HAECs)

-

Cell Source: Primary Human Aortic Endothelial Cells (HAECs) can be purchased from commercial vendors.

-

Culture Medium: Use Endothelial Cell Growth Medium supplemented with growth factors, fetal bovine serum, and antibiotics.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Passage cells when they reach 80-90% confluency using a trypsin-EDTA solution. Use cells at early passages (3-6) for experiments to ensure phenotypic stability.

Monocyte Adhesion Assay

This assay quantifies the adhesion of monocytes to a monolayer of endothelial cells, a critical step in the inflammatory process.

-

Endothelial Cell Preparation: Seed HAECs in 24-well plates and grow to confluence.

-

Treatment: Pre-treat the HAEC monolayer with various concentrations of this compound for a specified period (e.g., 24 hours).

-

Stimulation: Induce an inflammatory response in the HAECs by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) (e.g., 10 ng/mL) for 4-6 hours.

-

Monocyte Preparation: Label a monocytic cell line (e.g., U937) or isolated primary human monocytes with a fluorescent dye (e.g., Calcein-AM).

-

Co-culture: Add the fluorescently labeled monocytes to the HAEC monolayer and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Washing: Gently wash the wells with pre-warmed phosphate-buffered saline (PBS) to remove non-adherent monocytes.

-

Quantification: Measure the fluorescence of the remaining adherent monocytes using a fluorescence plate reader. Alternatively, capture images using a fluorescence microscope and count the number of adherent cells per field of view.

Western Blot for Adhesion Molecule Expression (VCAM-1/ICAM-1)

This technique is used to quantify the protein levels of adhesion molecules on the surface of endothelial cells.

-

Cell Lysis: After treatment and stimulation as described in the monocyte adhesion assay, wash the HAEC monolayer with cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for VCAM-1, ICAM-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the expression of the target proteins to the loading control.

NF-κB Activation Assay (Nuclear Translocation)

This assay determines the activation of NF-κB by measuring its translocation from the cytoplasm to the nucleus.

-

Cell Fractionation: Following treatment and stimulation, harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit or a dounce homogenizer.

-

Western Blot: Perform Western blotting on both the cytoplasmic and nuclear fractions as described above.

-

Antibodies: Use a primary antibody specific for the p65 subunit of NF-κB. Use antibodies for cytoplasmic (e.g., α-tubulin) and nuclear (e.g., Lamin B1) markers to confirm the purity of the fractions.

-

Analysis: An increase in the p65 signal in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction indicate NF-κB activation.

Experimental Workflow Diagram

Caption: A generalized workflow for investigating the anti-inflammatory effects of this compound.

Conclusion

While direct experimental evidence for the anti-inflammatory effects of this compound in vascular cells is limited in the current scientific literature, its mechanism as a PPAR-α agonist strongly suggests a therapeutic potential in mitigating vascular inflammation. The data from the closely related compound, Fenofibrate, provides a solid framework for understanding these likely effects, which include the inhibition of leukocyte adhesion and the suppression of pro-inflammatory gene expression through the modulation of the NF-κB signaling pathway. Further research specifically investigating this compound is warranted to confirm and quantify these effects and to fully elucidate its role in the management of cardiovascular diseases beyond its lipid-lowering properties.

References

Beyond PPARs: An In-depth Technical Guide to the Molecular Targets of Etofibrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etofibrate, a second-generation fibrate, is a well-established lipid-lowering agent primarily known for its activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα. However, a growing body of evidence reveals that the therapeutic efficacy of this compound extends beyond its canonical PPAR-mediated effects. This technical guide delves into the non-PPAR molecular targets of this compound, focusing on its significant anti-inflammatory properties through the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). This document provides a comprehensive overview of the underlying mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades. While much of the specific quantitative data on non-PPAR targets has been characterized for the closely related fibrate, fenofibrate, the similar pharmacological action of this compound suggests these pathways are also relevant to its mechanism.

Introduction

This compound is a diester of clofibric acid and nicotinic acid[1]. Its primary mechanism of action involves the activation of PPARα, a nuclear receptor that plays a pivotal role in the regulation of genes involved in lipid metabolism[2]. While its effects on lipid profiles are well-documented, the clinical benefits of this compound, particularly its cardioprotective effects, may also be attributed to its pleiotropic actions independent of PPAR activation. Emerging research highlights its role in mitigating inflammatory responses, a key process in the pathogenesis of atherosclerosis and other metabolic diseases. This guide will explore these non-canonical pathways, providing a deeper understanding of this compound's multifaceted molecular interactions.

Anti-inflammatory Effects via NF-κB Pathway Inhibition

A significant non-PPAR-mediated effect of fibrates, including likely actions of this compound, is the potent inhibition of the NF-κB signaling pathway. NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules[3][4].

Mechanism of NF-κB Inhibition

Fibrates have been shown to interfere with NF-κB signaling through a multi-pronged approach:

-

Inhibition of IκBα Degradation: Inactive NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate gene transcription. Studies on fenofibrate demonstrate that it can increase the levels of IκBα, thereby preventing NF-κB's nuclear translocation[5].

-

Reduced Nuclear Translocation of NF-κB Subunits: Fenofibrate has been shown to significantly decrease the nuclear levels of the p50 and p65 subunits of NF-κB. This directly limits the transcriptional activation of NF-κB target genes.

Quantitative Data on NF-κB Inhibition by Fenofibrate

The following table summarizes the quantitative effects of fenofibrate on the NF-κB signaling pathway in lipopolysaccharide (LPS)-stimulated human THP-1 macrophages. These findings suggest a likely mechanism of action for this compound.

| Parameter | Treatment | Result | Reference |

| Nuclear NF-κB p50 subunit binding | Fenofibrate (125 μM) + LPS | ↓ 49% decrease | |

| Nuclear NF-κB p65 subunit binding | Fenofibrate (125 μM) + LPS | ↓ 31% decrease | |

| Nuclear NF-κB p50 protein expression | Fenofibrate (125 μM) + LPS | ↓ 66% decrease | |

| Nuclear NF-κB p65 protein expression | Fenofibrate (125 μM) + LPS | ↓ 55% decrease | |

| Cytoplasmic NF-κB p50 protein expression | Fenofibrate (125 μM) + LPS | ↑ 53% increase | |

| Cytoplasmic NF-κB p65 protein expression | Fenofibrate (125 μM) + LPS | ↑ 54% increase | |

| IκBα protein levels | Fenofibrate (125 μM) + LPS | ↑ 2.7-fold increase |

Downstream Effects on Cytokine Production

By inhibiting the NF-κB pathway, fibrates effectively suppress the production of a wide array of pro-inflammatory cytokines.

| Cytokine | Treatment | Result | Reference |

| TNF-α | Fenofibrate (145–160 mg/day) in PBC patients | ↓ Reduced serum levels | |

| IL-1β | Fenofibrate (145–160 mg/day) in PBC patients | ↓ Reduced serum levels | |

| IL-6 | Fenofibrate (145–160 mg/day) in PBC patients | ↓ Reduced serum levels | |

| IL-8 | Fenofibrate (145–160 mg/day) in PBC patients | ↓ Reduced serum levels | |

| MCP-1 | Fenofibrate (145–160 mg/day) in PBC patients | ↓ Reduced serum levels | |

| IL-10 (anti-inflammatory) | Fenofibrate (145–160 mg/day) in PBC patients | ↑ Increased serum levels |

Signaling Pathway Diagram: this compound Inhibition of NF-κB

References

- 1. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of fenofibrate treatment on the low molecular weight urinary proteome of healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fenofibrate Downregulates NF-κB Signaling to Inhibit Pro-inflammatory Cytokine Secretion in Human THP-1 Macrophages and During Primary Biliary Cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Etofibrate's Impact on Fatty Acid Oxidation Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etofibrate, a dual-structure lipid-lowering agent combining clofibric acid and nicotinic acid, exerts its primary therapeutic effects through the modulation of lipid metabolism.[1][2][3][4] This technical guide provides an in-depth examination of the molecular mechanisms by which this compound influences the expression of genes pivotal to fatty acid oxidation (FAO). The core of this mechanism lies in the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that serves as a master regulator of lipid homeostasis.[5] Activation of PPARα by fibrates like this compound initiates a signaling cascade that culminates in the transcriptional upregulation of a suite of genes responsible for fatty acid uptake, activation, and catabolism within mitochondria and peroxisomes. This guide details the signaling pathways, summarizes the quantitative effects on key FAO genes based on data from closely related fibrates, and provides representative experimental protocols for the study of these effects.

Core Mechanism of Action: PPARα Activation

This compound is a prodrug that is hydrolyzed in the body to its active metabolites, clofibric acid and nicotinic acid. Clofibric acid is the component responsible for activating PPARα. PPARα is a ligand-activated transcription factor that, upon binding to an agonist like clofibric acid, undergoes a conformational change. This allows it to form a heterodimer with the Retinoid X Receptor (RXR). This PPARα-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding recruits coactivator proteins and initiates the transcription of genes involved in multiple aspects of lipid metabolism, most notably, the fatty acid β-oxidation pathway.

Quantitative Effects on Fatty Acid Oxidation Gene Expression

Direct quantitative data on the effect of this compound on specific FAO gene expression is limited in publicly available literature. However, extensive studies on other PPARα agonists, such as fenofibrate and clofibrate, provide a clear and representative picture of the expected effects.

Gene Expression Changes with Fenofibrate Treatment (In Vivo)

The following table summarizes data from a study where C57Bl/6 mice were fed a diet containing 0.2% (w/w) fenofibrate for two weeks. Gene expression in the liver was quantified by qPCR.

| Gene Symbol | Gene Name | Function in Fatty Acid Oxidation | Fold Change vs. Control |

| Fatty Acid Transport & Binding | |||

| Fabp1 | Fatty acid binding protein 1 | Intracellular fatty acid transport | 2.0 |

| Cd36 | CD36 molecule (thrombospondin receptor) | Fatty acid uptake | 1.8 |

| Slc27a1 | Solute carrier family 27 member 1 (FATP1) | Fatty acid transport/activation | 1.3 |

| Mitochondrial β-Oxidation | |||

| Cpt1a | Carnitine palmitoyltransferase 1A | Rate-limiting step for mitochondrial FAO | 2.7 |

| Cpt2 | Carnitine palmitoyltransferase 2 | Mitochondrial fatty acid transport | 3.0 |

| Acadl | Acyl-CoA dehydrogenase, long chain | First step of long-chain FAO | 4.8 |

| Hadh | Hydroxyacyl-CoA dehydrogenase | Step in β-oxidation spiral | 2.1 |

| Peroxisomal β-Oxidation | |||

| Acox1 | Acyl-CoA oxidase 1 | Rate-limiting step for peroxisomal FAO | 15.3 |

| Hsd17b4 | Hydroxysteroid 17-beta dehydrogenase 4 | Peroxisomal β-oxidation | 3.5 |

Gene Expression Changes with Clofibrate Treatment (In Vivo)

This table presents data from a study where rats were fed a diet containing 0.5% clofibrate for two weeks. The study measured the impact on the hepatic carnitine palmitoyltransferase (CPT) gene.

| Gene/Process | Measurement | Fold Change vs. Control |

| CPT | Hepatic mRNA Level | 2.8 |

| CPT | Transcription Rate of Hepatic Nuclei | 2.8 |

| CPT | Immunoreactive Protein Level | 4.0 |

| CPT | Enzyme Activity | 4.0 |

These data consistently demonstrate that activation of PPARα by fibrates leads to a significant, coordinated upregulation of genes encoding proteins involved in every stage of fatty acid transport and catabolism.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the effects of fibrates on fatty acid oxidation gene expression.

Protocol 1: In Vivo Analysis of Hepatic Gene Expression

This protocol describes a typical animal study to assess the impact of a fibrate on liver gene expression.

Objective: To quantify changes in mRNA levels of target FAO genes in the liver of mice treated with a PPARα agonist.

Materials:

-

Male C57Bl/6 mice (8-10 weeks old)

-

Standard laboratory chow diet

-

This compound (or other fibrate)

-

RNA extraction kits (e.g., TRIzol, RNeasy Mini Kit)

-

Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit)

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes (Cpt1a, Acox1, Acadl) and a housekeeping gene (18S, Gapdh)

Procedure:

-

Acclimatization: House mice under a 12-h light/dark cycle with ad libitum access to food and water for one week.

-

Group Assignment: Randomly assign mice to two groups (n=8-10 per group): Control and Treatment.

-

Dosing:

-

Control Group: Feed standard laboratory chow.

-

Treatment Group: Feed standard laboratory chow mixed with the fibrate compound (e.g., 0.2% w/w fenofibrate) for a specified period (e.g., 2-3 weeks).

-

-

Tissue Collection: At the end of the treatment period, euthanize mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation). Immediately excise the liver, rinse with ice-cold PBS, blot dry, and snap-freeze portions in liquid nitrogen. Store at -80°C until analysis.

-

RNA Extraction: Isolate total RNA from a ~30 mg piece of frozen liver tissue using an RNA extraction kit according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR):

-

Prepare qPCR reactions in triplicate for each sample, containing cDNA, forward and reverse primers for a target gene, and qPCR master mix.

-

Run the qPCR plate on a real-time PCR system.

-

Analyze the data using the comparative Cq (ΔΔCq) method. Normalize the expression of target genes to the housekeeping gene.

-

Calculate the fold change in gene expression in the treatment group relative to the control group.

-

Protocol 2: PPARα Reporter Gene Assay

This protocol is used to determine if a compound is an agonist for the PPARα receptor.

Objective: To measure the activation of PPARα by a test compound in a cell-based assay.

Materials:

-

HepG2 cells (or another suitable human hepatocyte cell line)

-

Expression plasmid for full-length human PPARα

-

Reporter plasmid containing a luciferase gene downstream of a PPRE sequence

-

Transfection reagent

-

Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), antibiotics

-

Test compound (this compound/clofibric acid) and positive control (e.g., GW7647)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

-

Transfection: Seed cells into 24-well plates. Co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent. A β-galactosidase plasmid is often co-transfected to normalize for transfection efficiency.

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the cells with the compounds for 18-24 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

-

Normalization and Analysis: Normalize the luciferase activity to the β-galactosidase activity. Plot the relative luciferase units (RLU) against the compound concentration to generate a dose-response curve and determine the EC50 value.

Conclusion

This compound, through its active metabolite clofibric acid, functions as a potent PPARα agonist. This activation directly leads to the transcriptional upregulation of a comprehensive set of genes essential for fatty acid oxidation. As demonstrated by quantitative data from analogous fibrates, this includes genes responsible for fatty acid transport into the cell and mitochondria (Fabp1, Cpt1a), as well as the core enzymatic machinery of both mitochondrial and peroxisomal β-oxidation (Acadl, Acox1). The resulting increase in fatty acid catabolism is a cornerstone of this compound's triglyceride-lowering effect. The experimental protocols detailed herein provide a robust framework for researchers to further investigate and quantify the precise molecular effects of this compound and other novel PPARα agonists on hepatic lipid metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Differential effects of long-chain fatty acids and clofibrate on gene expression profiles in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comprehensive analysis of hepatic gene and protein expression profiles on phenobarbital- or clofibrate-induced hepatic hypertrophy in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fenofibrate Simultaneously Induces Hepatic Fatty Acid Oxidation, Synthesis, and Elongation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Initial Studies on Etofibrate's Effect on Atherosclerosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etofibrate, a second-generation fibrate, is a compound drug of clofibric acid and nicotinic acid. Initial studies have demonstrated its potential as a therapeutic agent in the management of atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques in the arteries. This technical guide provides an in-depth analysis of the early research on this compound, focusing on its mechanism of action, effects on lipid metabolism, and its impact on the development and progression of atherosclerotic plaques. The document summarizes quantitative data from key studies, details experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Introduction

Atherosclerosis is a leading cause of cardiovascular disease, the primary cause of mortality worldwide. The disease is characterized by the accumulation of lipids, inflammatory cells, and fibrous elements within the inner layer of arteries, forming atherosclerotic plaques. Dyslipidemia, particularly elevated low-density lipoprotein (LDL) cholesterol and triglycerides, and low high-density lipoprotein (HDL) cholesterol, is a major risk factor for the development of atherosclerosis. This compound has been investigated for its potential to favorably modulate lipid profiles and directly impact the atherosclerotic process. This guide delves into the foundational studies that have shaped our understanding of this compound's anti-atherosclerotic properties.

Mechanism of Action: PPAR-α Activation

The primary mechanism of action of this compound is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), a nuclear receptor that plays a crucial role in the regulation of lipid and glucose metabolism, as well as inflammation.[1]

Lipid Metabolism Regulation

Activation of PPAR-α by this compound leads to a cascade of events that collectively improve the lipid profile:

-

Increased Lipoprotein Lipase (LPL) Activity: this compound stimulates the expression of the LPL gene, an enzyme responsible for the hydrolysis of triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons.[1] This leads to a reduction in plasma triglyceride levels.

-

Increased Apolipoprotein A-I and A-II Expression: this compound enhances the production of apolipoproteins A-I and A-II, key components of HDL.[1] This promotes the formation of HDL particles, which are involved in reverse cholesterol transport, the process of removing excess cholesterol from peripheral tissues and transporting it to the liver for excretion.

-

Decreased Apolipoprotein C-III Expression: Fibrates, including this compound, have been shown to decrease the synthesis of apolipoprotein C-III, an inhibitor of lipoprotein lipase. This further contributes to the reduction of triglyceride levels.

Anti-inflammatory Effects

Beyond its effects on lipid metabolism, this compound exhibits anti-inflammatory properties that are relevant to atherosclerosis, which is now understood to be an inflammatory disease.[1] By activating PPAR-α, this compound can indirectly inhibit the activity of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes.[2] This can lead to a reduction in the expression of inflammatory cytokines and adhesion molecules in the vascular wall, thereby attenuating the inflammatory response that drives plaque formation and progression.

Quantitative Data from Initial Studies

The following tables summarize the quantitative data from key initial studies investigating the effects of this compound on lipid profiles and atherosclerosis.

Table 1: Effect of this compound on Plasma Lipids in Human Studies

| Study Population | This compound Dose | Treatment Duration | Total Cholesterol | Triglycerides | LDL Cholesterol | HDL Cholesterol | Reference |

| Hypercholesterolemic individuals | 1.0 g/day | Not specified | ↓ 14% | ↓ 32% | ↓ | No significant change | |

| Hyperlipidemic patients with arteriosclerosis obliterans | 1000 mg/day (500 mg twice daily) | 4 weeks | Significant ↓ | Significant ↓ | Not specified | Significant ↑ | |

| Primary hyperlipidemia patients | 500 mg/day | 8 weeks | ↓ 19.88% | ↓ 29.59% | ↓ 14.89% | ↑ 18.14% | N/A |

| Patients with Type II hyperlipoproteinemia | 1000 mg/day (500 mg twice daily) | 6 weeks | Significant ↓ | Significant ↓ | Significant ↓ | Significant ↑ | N/A |

Table 2: Effect of this compound on Atherosclerosis in Animal Models

| Animal Model | Method of Atherosclerosis Induction | This compound Treatment | Key Findings on Atherosclerosis | Reference |

| Rabbits | Electrical stimulation of carotid artery + cholesterol-rich diet | Not specified | Inhibition of atheroma growth | |

| African Green Monkeys (Cercopithecus aethiops) | Atherogenic diet | Treatment during the final 27 months of a 38-month diet | Significantly less frequent peripheral atherosclerosis; amelioration of aortic atherogenesis (reduced smooth muscle and foam cell proliferation, and cholesterol crystal accumulation) |

Experimental Protocols

This section details the methodologies employed in the key initial studies on this compound.

Animal Study: this compound's Effect on Atheromas in Rabbits

-

Animal Model: Rabbits.

-

Induction of Atherosclerosis:

-

Implantation of electrodes on either side of a carotid artery wall.

-

Transmural electrical stimulation (100 µA, 10 Hz, 10 ms/imp ) for 30 minutes in the morning and 15 minutes in the afternoon, repeated daily for 4 weeks.

-

Concomitant feeding of a cholesterol-rich diet.

-

-

This compound Administration: The specific dose and route of administration were not detailed in the abstract.

-

Assessment of Atherosclerosis: The study aimed to standardize plaque development to study the effects of growth-suppressing drugs. The growth of atheromas was observed.

-

In Vitro Component: The study also investigated the effects of this compound on the growth of vascular smooth muscle cells and fibroblasts in cell cultures to observe dose-dependent suppression of mitoses.

Non-Human Primate Study: Efficacy of this compound Against Peripheral Atherosclerosis

-

Animal Model: Adult male Vervet monkeys (Cercopithecus aethiops).

-

Induction of Atherosclerosis:

-

Feeding an atherogenic diet for a total of 38 months to accelerate atherogenesis.

-

-

This compound Administration: this compound was administered with the atherogenic diet during the final 27 months of the 38-month total dietary risk exposure. The dose was calculated to achieve plasma concentrations of clofibric acid comparable to those achieved in clinical settings.

-

Control Groups:

-

Positive control: Monkeys fed the atherogenic diet without this compound.

-

Negative control: Monkeys fed a prudent diet.

-

-

Assessment of Atherosclerosis:

-

Necropsy was performed at the end of the study.

-

Atherosclerotic lesions, equivalent to human atherosclerosis types I-VII, were compared between the treatment and control groups.

-

Macroscopic and microscopic examinations were conducted to assess peripheral atherosclerosis and aortic atherogenesis (proliferation of smooth muscle and foam cells, and accumulation of cholesterol crystals).

-

References

Methodological & Application

Protocol for the Solubilization of Etofibrate for In Vitro Applications

Introduction

Etofibrate, a second-generation fibrate, is a derivative of clofibric acid and nicotinic acid used in the management of hyperlipidemia.[1] In the context of in vitro research, this compound serves as a valuable tool for investigating lipid metabolism and its associated signaling pathways. The primary mechanism of action for this compound involves the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a critical role in the regulation of genes involved in fatty acid oxidation and lipid metabolism.[2] Proper solubilization of this lipophilic compound is paramount to ensure accurate and reproducible results in cell-based assays and other in vitro experimental systems. This document provides a detailed protocol for the dissolution of this compound, guidance on stock solution preparation, and an overview of its primary signaling pathway.

Data Presentation: this compound Solubility

The solubility of this compound in common laboratory solvents is summarized in the table below. It is crucial to note that this compound is practically insoluble in water.

| Solvent | Solubility | Molar Concentration | Notes |

| Dimethyl Sulfoxide (DMSO) | 68 mg/mL | 186.92 mM | Sonication is recommended to aid dissolution.[3] |

| Ethanol | 68 mg/mL | 186.92 mM | Sonication is recommended to aid dissolution.[3] |

| Water | < 1 mg/mL | Insoluble or slightly soluble | Not recommended as a primary solvent. |

Experimental Protocols

Materials

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Ethanol (200 proof), molecular biology grade

-